molecular formula C15H24N2O2 B8255018 9alpha-Hydroxymatrine CAS No. 88509-92-6

9alpha-Hydroxymatrine

Cat. No.: B8255018
CAS No.: 88509-92-6
M. Wt: 264.36 g/mol
InChI Key: JTWPUVIWKODBID-WHPHWUKISA-N
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Description

9alpha-Hydroxymatrine is a quinolizidine alkaloid that can be found in the leaves of the plant Sophora macrocarpa . This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications.

Scientific Research Applications

9alpha-Hydroxymatrine has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9alpha-Hydroxymatrine typically involves the extraction from natural sources, particularly from the leaves of Sophora macrocarpa . The extraction process generally includes the use of organic solvents to isolate the alkaloid from the plant material.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction methods as those used in laboratory settings. The process involves large-scale extraction using organic solvents, followed by purification steps to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 9alpha-Hydroxymatrine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: These can vary widely depending on the specific substitution reaction being carried out.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Uniqueness: 9alpha-Hydroxymatrine is unique due to its specific hydroxylation at the 9alpha position, which imparts distinct chemical and biological properties compared to other similar compounds. This structural modification enhances its biological activity and makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(1R,2R,9S,15S,17S)-15-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-11-7-12-13-4-1-5-14(19)17(13)8-10-3-2-6-16(9-11)15(10)12/h10-13,15,18H,1-9H2/t10-,11-,12+,13+,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWPUVIWKODBID-WHPHWUKISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(CN4C3C(CCC4)CN2C(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]3C[C@@H](CN4[C@H]3[C@@H](CCC4)CN2C(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316455
Record name 9α-Hydroxymatrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88509-92-6
Record name 9α-Hydroxymatrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88509-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9α-Hydroxymatrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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